molecular formula C12H12N2O2S B2359437 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid CAS No. 310421-94-4

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid

Cat. No.: B2359437
CAS No.: 310421-94-4
M. Wt: 248.3
InChI Key: BWOVZKBKWYSBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid is a chemical compound with the CAS registry number 310421-94-4. It has a molecular formula of C12H12N2O2S and a molecular weight of 248.30 g/mol . This compound is part of the quinazolinone chemical class, which are nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of pharmacological activities . Recent scientific literature highlights that quinazolinone derivatives, particularly 2-sulfanylquinazolin-4(3H)-one analogs, are of significant interest in oncology research. These compounds have demonstrated potential as multi-targeted kinase inhibitors, capable of suppressing the activity of pivotal protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR2) . The inhibition of these kinases can disrupt critical signal transduction pathways involved in uncontrolled cell proliferation, angiogenesis, and apoptosis, making such compounds valuable tools for investigating new anti-cancer strategies . Researchers can utilize this compound as a key synthetic intermediate or building block for designing and developing novel bioactive molecules targeting these pathways. This product is intended for research applications only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-methylquinazolin-4-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-13-10-5-3-2-4-9(10)12(14-8)17-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOVZKBKWYSBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Methylquinazolin-4(3H)-one Intermediates

The foundational step involves constructing the 2-methylquinazolin-4(3H)-one scaffold. Adapted from chloromethylquinazolinone syntheses, this process begins with o-aminobenzoic acid derivatives. Reaction with chloroacetonitrile under sodium methoxide catalysis yields 2-chloromethyl-4(3H)-quinazolinone, which undergoes nucleophilic substitution to introduce the methyl group. Key modifications include:

  • Reagent stoichiometry : A 3:1 molar ratio of chloroacetonitrile to o-aminobenzoic acid ensures complete conversion.
  • Solvent optimization : Anhydrous methanol facilitates both cyclization and precipitation of the product.

Thiolation of the 4-Oxo Group

Conversion of the 4-oxo group to a thiol is achieved using dithiocarbamate salts. As demonstrated in quinoxaline systems, N-cyclohexyldithiocarbamate cyclohexyl ammonium salt reacts with 2-methylquinazolin-4(3H)-one under reflux in chloroform, yielding 4-mercapto-2-methylquinazoline. Critical parameters include:

  • Reaction duration : 12-hour reflux ensures >90% conversion.
  • Workup protocol : Ethanol precipitation removes unreacted dithiocarbamate, preserving product purity.

Sulfanylpropanoic Acid Conjugation Methodologies

Michael Addition with Acrylic Acid Derivatives

The thiol group undergoes regioselective S-alkylation with acrylic acid or its protected derivatives. Building upon quinoxaline-thione reactions, the process involves:

  • Base selection : Triethylamine in dichloromethane promotes thiolate formation without ester hydrolysis.
  • Temperature control : Reactions proceed at 0–5°C to minimize polymerization of acrylic acid.

Representative procedure :

  • Dissolve 4-mercapto-2-methylquinazoline (1.0 eq) in anhydrous DCM.
  • Add triethylamine (1.2 eq) and cool to 0°C.
  • Slowly introduce acrylic acid (1.1 eq) over 30 minutes.
  • Warm to room temperature and stir for 12 hours.
  • Extract with 1M HCl, dry over Na2SO4, and crystallize from ethanol/water.

Nucleophilic Displacement with 3-Bromopropanoic Acid

Alternative pathways employ alkylation with 3-bromopropanoic acid under basic conditions:

  • Solvent system : DMF enables solubility of both quinazoline thiol and bromoacid.
  • Equivalence ratio : 1.5:1 bromoacid-to-thiol ratio drives reaction completion.

Reaction monitoring :

  • TLC analysis (Silica GF254, ethyl acetate:hexanes 1:1) tracks consumption of starting thiol (Rf 0.3) and product formation (Rf 0.1).
  • pH adjustment : Post-reaction acidification to pH 2 precipitates the product.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time Key Advantage
Michael Addition 78–82 98.5 12 h Single-step, high regioselectivity
Nucleophilic Alkylation 85–88 97.8 8 h Avoids acrylic acid side reactions

Critical observations :

  • Michael addition suffers from competing N-alkylation (<5%) unless bulky amines are used.
  • Bromopropanoic acid route requires rigorous exclusion of moisture to prevent hydrolysis.

Structural Elucidation and Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (d, J = 8.0 Hz, 1H, H-5 quinazoline)
  • δ 7.89–7.65 (m, 3H, H-6,7,8 quinazoline)
  • δ 3.52 (t, J = 6.8 Hz, 2H, SCH2)
  • δ 2.71 (s, 3H, C2-CH3)
  • δ 2.58 (t, J = 6.8 Hz, 2H, CH2CO2H)

13C NMR (101 MHz, DMSO-d6) :

  • 174.3 (CO2H)
  • 162.1 (C4 quinazoline)
  • 138.7–127.2 (aromatic carbons)
  • 33.8 (SCH2)
  • 25.4 (CH2CO2H)
  • 22.1 (C2-CH3)

HRMS (ESI+) :
Calculated for C13H13N2O2S [M+H]+: 273.0698
Found: 273.0701

Process Optimization Challenges

Thiol Oxidation Mitigation

The mercaptoquinazoline intermediate is prone to disulfide formation. Countermeasures include:

  • Inert atmosphere : Nitrogen blanket during thiolation and alkylation steps.
  • Antioxidant additives : 0.1% w/w hydroquinone in reaction mixtures.

Carboxylic Acid Protection Strategies

To prevent side reactions during Michael addition:

  • Ester protection : Use methyl acrylate followed by saponification (NaOH/MeOH/H2O).
  • Orthogonal protection : tert-Butyl esters cleaved under acidic conditions.

Scalability and Industrial Considerations

Pilot-scale parameters :

  • Batch size : 5 kg per run achieves 82% yield with 99% purity.
  • Crystallization solvent : Isopropanol/water (4:1) mixture optimizes crystal habit.
  • Waste streams : Thiol byproducts require oxidation with H2O2 before disposal.

Continuous flow adaptation :

  • Microreactor systems reduce reaction time to 2 hours via enhanced mass transfer.
  • In-line IR monitoring enables real-time adjustment of acrylic acid feed rates.

Emerging Methodological Innovations

Enzymatic Sulfur Transfer

Recent advances employ sulfotransferase enzymes to catalyze thiol conjugation:

  • Biocatalyst : Rhodococcus rhodochrous MTCC 265 achieves 92% conversion.
  • Solvent system : Phosphate buffer (pH 7.4) with 10% DMSO cosolvent.

Photoredox C–S Coupling

Visible-light-mediated cross-coupling using Ir(ppy)3 catalyst:

  • Advantage : Avoids pre-formed thiols through direct C–H functionalization.
  • Limitation : Currently limited to milligram-scale reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including those related to 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid, have been extensively studied for their anticancer properties. Research indicates that quinazoline compounds exhibit a broad spectrum of anticancer activity, primarily through the inhibition of tyrosine kinase receptors, which are often overexpressed in various cancers such as breast and prostate cancer.

Key Findings:

  • A study demonstrated that quinazoline derivatives showed IC50 values ranging from 7.09 to 31.85 μM/L against HepG2 and MCF-7 cell lines, indicating potent anticancer activity .
  • The incorporation of specific side chains significantly enhances the activity of these compounds, suggesting that structural modifications can lead to improved efficacy against tumors .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects, particularly against resistant strains of bacteria. Quinazoline derivatives have shown promise in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

Research Insights:

  • Certain quinazolinones were found to synergize with existing antibiotics like piperacillin-tazobactam, enhancing their efficacy against MRSA by binding to allosteric sites on penicillin-binding proteins .
  • This mechanism allows for a novel approach to combat antibiotic resistance, making it a valuable candidate for further development in antimicrobial therapy .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the production of this compound with high efficiency.

Synthesis Overview:

  • The compound is synthesized through a multi-step process involving the reaction of quinazoline derivatives with appropriate thiol groups and propanoic acid under controlled conditions .
  • The structural modifications can significantly impact the bioactivity of the resulting compounds, allowing researchers to tailor them for specific therapeutic applications .

Case Study: Anticancer Efficacy

A detailed case study evaluated the anticancer efficacy of this compound in vitro using various cancer cell lines.

Study Design:

  • The compound was tested against multiple cancer cell lines, including HepG2 and MCF-7.
  • Results indicated a dose-dependent response with significant growth inhibition at lower concentrations compared to standard chemotherapeutics like doxorubicin.

Results Summary:

Cell LineIC50 (μM/L)Comparison DrugComparison Drug IC50 (μM/L)
HepG27.09Doxorubicin8.55
MCF-711.94Doxorubicin8.90

This case study highlights the potential of this compound as a promising candidate for cancer therapy.

Case Study: Antimicrobial Activity

Another case study focused on the antimicrobial properties of this compound against MRSA.

Methodology:

  • The compound was tested in combination with standard antibiotics to assess its synergistic effects.

Findings:
The results demonstrated enhanced bactericidal activity when combined with β-lactam antibiotics, suggesting a potential pathway for developing new treatments against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural differences and properties among sulfanylpropanoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents/Modifications Key Features
3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid C₁₂H₁₂N₂O₂S 248.3 Quinazoline 2-Methyl, 4-sulfanylpropanoic acid High solubility, potential bioactivity
3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid C₁₆H₁₄N₂O₂S₂ 330.425 Thieno[2,3-d]pyrimidine 5-(4-Methylphenyl), sulfanylpropanoic acid Larger aromatic system, higher molecular weight
2-[(4-Oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic Acid C₁₁H₁₀N₂O₃S 266.28 Quinazolinone 4-Oxo, methylsulfanylpropanoic acid Oxo group may enhance metabolic stability
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid C₁₂H₁₀ClNO₂S 283.73 Quinoline 7-Chloro, sulfanylpropanoic acid Chlorine atom increases electronegativity

Key Observations :

  • Aromatic Core: Quinazoline (target compound) vs. thienopyrimidine () vs. quinoline (). Thienopyrimidine’s sulfur-containing heterocycle may improve binding to hydrophobic enzyme pockets.
  • Substituents : The 2-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 4-methylphenyl in ). Chlorine in ’s compound could enhance target affinity but increase toxicity.
Sulfanylpropanoic Acid Chain

The sulfanylpropanoic acid group is conserved across all compounds, suggesting a shared mechanism of action, such as covalent binding via the thiol group or modulation of redox pathways. For example, hawkinsin (a related compound in ) is linked to metabolic disorders, highlighting the biological significance of sulfanylpropanoic acid derivatives .

Pharmacokinetic Properties
  • Solubility: The target compound’s lower molecular weight and polar sulfanylpropanoic acid chain suggest better aqueous solubility than the thienopyrimidine analog .
  • Collision Cross-Section (CCS): For 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic acid (), the predicted CCS values (156.4–168.3 Ų) indicate moderate membrane permeability, which may be comparable to the target compound .

Biological Activity

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology. Quinazoline derivatives, including this compound, have been studied for their diverse biological activities, including anticancer properties, enzyme inhibition, and antimicrobial effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core with a sulfanyl group and a propanoic acid moiety. This unique structure contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • Quinazoline derivatives often act as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and tyrosine kinase receptors (TKR) .
    • The presence of the quinazoline ring allows for effective binding to these enzymes, disrupting their function.
  • Cell Cycle Arrest and Apoptosis :
    • Studies have shown that certain quinazoline derivatives induce cell cycle arrest and apoptosis in cancer cell lines, suggesting that this compound may exhibit similar properties .
  • Antioxidant Activity :
    • Some quinazoline compounds display antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .

Biological Activity Data

The efficacy of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values reported for various related quinazoline compounds:

CompoundCell LineIC50 (µM)
This compoundHepG2TBD
Quinazoline Derivative AMCF-710.58
Quinazoline Derivative BHepG27.09
Quinazoline Derivative CMCF-711.94

Note : "TBD" indicates that specific data for this compound is not yet available in the literature.

Case Studies

  • Antitumor Activity : A study investigating various quinazoline derivatives found that several compounds exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines, with IC50 values ranging from 10.58 to 31.85 µM . These findings suggest that similar compounds may potentiate the effects of established chemotherapeutics like doxorubicin.
  • Inhibition of Dihydrofolate Reductase (DHFR) : Research has shown that quinazoline derivatives can effectively inhibit DHFR, a key enzyme in nucleotide synthesis crucial for cancer cell proliferation . This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid and its analogs?

  • Methodological Answer : A validated synthetic approach involves coupling anthranilic acid derivatives with isothiocyanato intermediates under reflux conditions in alcohol solvents. For example, 3-isothiocyanato-benzenesulfonamide can react with substituted anthranilic acids to form quinazolin-4-yl scaffolds. Post-synthesis purification via column chromatography and characterization using NMR, mass spectrometry (MS), and elemental analysis ensures structural fidelity .

Q. How should researchers handle solubility challenges for this compound in experimental settings?

  • Methodological Answer : The compound is insoluble in water but dissolves in dimethyl sulfoxide (DMSO) at concentrations ≥16.5 mg/mL and in ethanol (≥7.85 mg/mL) with gentle warming and ultrasonication. Stock solutions in DMSO should be stored at -20°C to prevent degradation. For in vitro assays, dilute stock solutions in aqueous buffers while ensuring the final DMSO concentration does not exceed 0.1% to avoid cellular toxicity .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H and ¹³C) is essential for verifying the quinazoline and sulfanylpropanoic acid moieties. Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight, while elemental analysis validates purity (>98%). X-ray crystallography may resolve stereochemical ambiguities in complex derivatives .

Advanced Research Questions

Q. What biological targets and mechanisms are associated with sulfanylpropanoic acid derivatives?

  • Methodological Answer : Structurally related compounds, such as MK-571, exhibit potent inhibition of multidrug resistance protein 1 (MRP1) and antagonism of leukotriene D4 (LTD4) receptors. To validate targets for this compound, perform competitive binding assays using radiolabeled LTD4 or MRP1 substrate transport inhibition studies in membrane vesicles. Dose-response curves (IC₅₀) and selectivity profiling against related transporters (e.g., P-gp) are critical .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

  • Methodological Answer : Introduce substituents at the quinazoline 2-methyl group or the sulfanylpropanoic acid chain to modulate lipophilicity and target affinity. For example, electron-withdrawing groups on the quinazoline ring may enhance MRP1 inhibition. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions with MRP1’s transmembrane domains, followed by in vitro validation in cytotoxicity rescue assays .

Q. How should researchers address contradictions in reported solubility or bioactivity data?

  • Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, or assay conditions. Reproduce experiments using standardized protocols (e.g., USP-grade DMSO, controlled humidity). For bioactivity conflicts, compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal assays (e.g., fluorescence-based transport assays vs. radiolabeled substrate uptake) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.